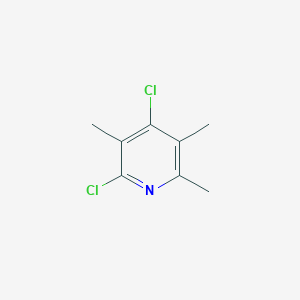

2,4-Dichloro-3,5,6-trimethylpyridine

概要

説明

Synthesis Analysis

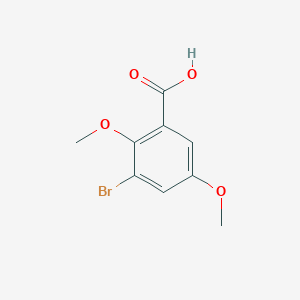

The synthesis of 2,4-Dichloro-3,5,6-trimethylpyridine involves several chemical reactions, starting from specific precursors to obtain the final compound. A notable synthesis route is the reaction of 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone with phosphoryl chloride to afford 2,4-dichloro-3,5,6-trimethylpyridine. This synthesis pathway showcases the transformation of intermediate compounds through specific reactions, highlighting the compound's synthetic accessibility (Mittelbach, Schmidt, Uray, Junek, Lamm, Ankner, Brändström, & Simonsson, 1988).

科学的研究の応用

Thermodynamics Research : It is utilized in studying the effects of increasing the number of methyl groups attached to the aromatic ring of amines and modifying the position of these groups in the ring (González et al., 2008).

Nuclear Magnetic Resonance Research : This compound is used for studying isotope effects in lanthanide-induced shifts (Balaban et al., 1976).

Catalysis in Polymerization : It serves as a precatalyst in alpha-olefin oligo- and polymerization studies, especially with propene and 1-butene (Fuhrmann et al., 1996).

Selective Functionalization : This chemical is crucial in the selective functionalization of chloropyridines at various sites, enabling the production of various intermediates (Marzi et al., 2001).

Synthesis of Compounds : It's also used in synthesizing compounds like 2,3,5-trimethyl-4-methoxy-3,5-dimethylpyridine N-oxide, 2,3,5-trimethyl-4-nitropyridine N-oxide (Xu Bao-cai, 2004).

Complex Formation Studies : It forms complexes with halogenocarboxylic acids in benzene solutions for studying stoichiometry and complex formation (Barczyński et al., 1987).

Optoelectronic Materials Synthesis : 3,5-Dicyano-2,4,6-trimethylpyridine, a derivative, is a promising synthetic precursor for novel optoelectronic functional materials (Tong Zhenhe, 2007).

Herbicide Toxicity Research : Studies on 2,4-D herbicide toxicity focus on occupational risk, neurotoxicity, herbicide resistance, non-target species, and molecular imprinting (Zuanazzi et al., 2020).

Antimicrobial and Antifungal Activity : Derivatives of 2,4-Dichloro-3,5,6-trimethylpyridine exhibit antimicrobial activity against Gram-positive bacteria and antifungal activity against yeast (Abu-Melha, 2013).

Complex Hydrogen Bonded Cation Studies : It forms complex hydrogen bonded cations with structures similar to other pyridines and quinolines (Clements et al., 1973).

Anticancer Agent Research : The gold complex trichloro(2,4,6-trimethylpyridine)Au(III) has shown potential as an anticancer agent (Fazaeli et al., 2011).

Cyclopentazane Chemistry Development : Its synthesis is crucial for the development and diversification of cyclopentazane chemistry (Burford et al., 2005).

Study of Hydrophobic-Hydrophilic Interactions : The 2,4,6-trimethylpyridine-water system is used to study hydrophobic and hydrophilic interactions (Marczak & Banaś, 2001).

Antitumor Activity : BW301U, a derivative, is an inhibitor of mammalian dihydrofolate reductase with significant antitumor activity (Grivsky et al., 1980).

Synthesis Optimization : The optimal conditions for synthesizing 2,3,5-trimethylpyridine have been explored (Urošević et al., 2022).

Gastric-Acid Inhibiting Compounds : It's used as a building block for synthesizing compounds with gastric-acid inhibiting activity (Mittelbach et al., 1988).

Development of Heat-Resistant Resins : The compound is used in creating resins for composite materials in prepreg fabrication (Bloch & Ropars, 1983).

Biodegradability Studies : Its biodegradability under aerobic and anaerobic conditions is studied (McAvoy et al., 2002).

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always call a doctor or Poison Control Center immediately in case of exposure .

作用機序

Target of Action

It’s known that this compound is a key intermediate in the synthesis of a class of compounds that are active as gastric secretion inhibitors .

Mode of Action

It’s known that this compound is used in the synthesis of other compounds, suggesting it may interact with its targets through a series of chemical reactions .

Biochemical Pathways

As an intermediate in the synthesis of gastric secretion inhibitors, it’s likely involved in pathways related to gastric acid production .

Result of Action

As an intermediate in the synthesis of gastric secretion inhibitors, it’s likely that the compound contributes to the reduction of gastric acid production .

Action Environment

Safety data sheets suggest that dust formation should be avoided and adequate ventilation should be ensured when handling the compound .

特性

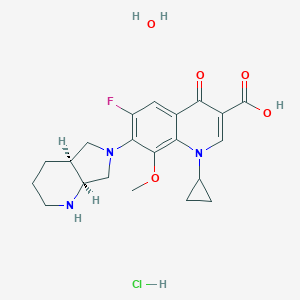

IUPAC Name |

2,4-dichloro-3,5,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-4-6(3)11-8(10)5(2)7(4)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOUXTVKTVUSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=C1Cl)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381288 | |

| Record name | 2,4-dichloro-3,5,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-3,5,6-trimethylpyridine | |

CAS RN |

109371-17-7 | |

| Record name | 2,4-dichloro-3,5,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4-dichloro-3,5,6-trimethylpyridine in the synthesis of 4-methoxy-2,3,5-trimethylpyridine?

A1: 2,4-Dichloro-3,5,6-trimethylpyridine serves as a crucial intermediate in the multi-step synthesis of 4-methoxy-2,3,5-trimethylpyridine []. It is produced by reacting 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone with phosphoryl chloride. This intermediate can be selectively hydrogenated to replace one chlorine atom with hydrogen, yielding 4-chloro-2-3-5-trimethylpyridine. Subsequently, the remaining chlorine atom is substituted with a methoxide ion to obtain the final desired product, 4-methoxy-2,3,5-trimethylpyridine.

Q2: Why is the selective hydrogenolysis of 2,4-dichloro-3,5,6-trimethylpyridine important for this synthesis?

A2: Selective hydrogenolysis, carried out in an acidic solution, allows for the controlled replacement of only one chlorine atom in 2,4-dichloro-3,5,6-trimethylpyridine []. This control is vital because it enables the subsequent introduction of the methoxy group at the specific 4-position of the pyridine ring, ultimately leading to the target compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)